Cas no 1343369-50-5 (1-(Azetidin-3-yl)-4-chloro-1h-pyrazole)

1-(Azetidin-3-yl)-4-chloro-1h-pyrazole 化学的及び物理的性質
名前と識別子
-
- 1-(azetidin-3-yl)-4-chloro-1H-pyrazole
- 1343369-50-5
- EN300-1608367
- AKOS012080620
- CS-0300006
- 1H-Pyrazole, 1-(3-azetidinyl)-4-chloro-
- 1-(Azetidin-3-yl)-4-chloro-1h-pyrazole
-
- インチ: 1S/C6H8ClN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2
- InChIKey: HMDASAKGPDQUSG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NN(C=1)C1CNC1
計算された属性
- せいみつぶんしりょう: 157.0406750g/mol
- どういたいしつりょう: 157.0406750g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 29.8Ų
じっけんとくせい
- 密度みつど: 1.55±0.1 g/cm3(Predicted)
- ふってん: 279.0±30.0 °C(Predicted)
- 酸性度係数(pKa): 9.53±0.40(Predicted)
1-(Azetidin-3-yl)-4-chloro-1h-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1608367-0.25g |
1-(azetidin-3-yl)-4-chloro-1H-pyrazole |
1343369-50-5 | 0.25g |
$972.0 | 2023-05-26 | ||
Enamine | EN300-1608367-0.1g |
1-(azetidin-3-yl)-4-chloro-1H-pyrazole |
1343369-50-5 | 0.1g |
$930.0 | 2023-05-26 | ||
Enamine | EN300-1608367-2500mg |
1-(azetidin-3-yl)-4-chloro-1H-pyrazole |
1343369-50-5 | 2500mg |
$2071.0 | 2023-09-23 | ||
Enamine | EN300-1608367-10.0g |
1-(azetidin-3-yl)-4-chloro-1H-pyrazole |
1343369-50-5 | 10g |
$4545.0 | 2023-05-26 | ||
Enamine | EN300-1608367-0.05g |
1-(azetidin-3-yl)-4-chloro-1H-pyrazole |
1343369-50-5 | 0.05g |
$888.0 | 2023-05-26 | ||
Enamine | EN300-1608367-0.5g |
1-(azetidin-3-yl)-4-chloro-1H-pyrazole |
1343369-50-5 | 0.5g |
$1014.0 | 2023-05-26 | ||
Enamine | EN300-1608367-5.0g |
1-(azetidin-3-yl)-4-chloro-1H-pyrazole |
1343369-50-5 | 5g |
$3065.0 | 2023-05-26 | ||
Enamine | EN300-1608367-500mg |
1-(azetidin-3-yl)-4-chloro-1H-pyrazole |
1343369-50-5 | 500mg |
$1014.0 | 2023-09-23 | ||
Enamine | EN300-1608367-5000mg |
1-(azetidin-3-yl)-4-chloro-1H-pyrazole |
1343369-50-5 | 5000mg |
$3065.0 | 2023-09-23 | ||
Enamine | EN300-1608367-2.5g |
1-(azetidin-3-yl)-4-chloro-1H-pyrazole |
1343369-50-5 | 2.5g |
$2071.0 | 2023-05-26 |
1-(Azetidin-3-yl)-4-chloro-1h-pyrazole 関連文献
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
1-(Azetidin-3-yl)-4-chloro-1h-pyrazoleに関する追加情報
1-(Azetidin-3-yl)-4-chloro-1H-pyrazole: A Novel Scaffold for Drug Discovery and Therapeutic Applications
1-(Azetidin-3-yl)-4-chloro-1H-pyrazole, with the CAS No. 1343369-50-5, represents a promising scaffold in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of 1H-pyrazole derivatives, which are widely studied for their diverse pharmacological profiles, including anti-inflammatory, antitumor, and antimicrobial properties. The introduction of the azetidin-3-yl group at the 1-position of the pyrazole ring significantly enhances its chemical reactivity and biological activity, making it a valuable candidate for further drug development.
Recent studies have highlighted the importance of 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole in the design of novel therapeutics. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its potential as an inhibitor of the pro-inflammatory cytokine signaling pathway, which is implicated in various autoimmune diseases. The compound's ability to modulate these pathways suggests its potential application in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
The 4-chloro substitution at the pyrazole ring plays a critical role in the compound's biological activity. This substitution not only stabilizes the molecular structure but also enhances its ability to interact with target proteins. Research published in Drug Discovery Today (2022) showed that the chlorine atom at the 4-position contributes to the compound's selectivity toward specific enzyme targets, reducing off-target effects and improving therapeutic outcomes.
1-(Azet-3-yl)-4-chloro-1H-pyrazole has also been explored for its potential in anticancer research. A 2023 study in Cancer Research reported that this compound exhibits significant antitumor activity against multiple cancer cell lines, including breast and lung cancer. The mechanism of action involves the induction of apoptosis and the inhibition of cell proliferation, making it a potential candidate for the development of new anticancer agents.
In addition to its pharmacological activities, the synthetic accessibility of 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole is another key factor in its relevance to drug discovery. The compound can be synthesized through a series of well-established chemical reactions, including the cyclization of azetidine derivatives and the chlorination of pyrazole rings. This synthetic route provides a scalable method for the preparation of this compound, which is essential for large-scale production and clinical trials.
The 1H-pyrazole core is a well-known pharmacophore in medicinal chemistry, and the modification of this core with functional groups such as the azetidin-3-yl group and chlorine atom can significantly enhance its biological activity. A 2023 review in MedChemComm highlighted the importance of such modifications in the development of new drugs with improved potency and selectivity.
Recent advances in computational chemistry have further supported the potential of 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole. Molecular docking studies have shown that this compound can effectively bind to several protein targets, including kinase enzymes and cytokine receptors. These interactions are crucial for its biological activity and provide insights into its mechanism of action.
The azetidine ring in 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole is a key structural feature that contributes to its reactivity. The ring's ability to undergo nucleophilic substitution reactions allows for the incorporation of various functional groups, enhancing the compound's versatility in drug design. This property has been leveraged in the development of new derivatives with improved pharmacological profiles.
Furthermore, the chlorine atom at the 4-position of the pyrazole ring has been shown to influence the compound's physicochemical properties. For example, the chlorine atom increases the compound's hydrophobicity, which can affect its ability to cross biological membranes and reach target tissues. This property is particularly important for the development of drugs targeting intracellular targets.
Recent studies have also explored the potential of 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole in the treatment of infectious diseases. A 2023 publication in Antimicrobial Agents and Chemotherapy reported that this compound exhibits antimicrobial activity against several Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth suggests its potential as a new antimicrobial agent.
The synthetic methods for preparing 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole have been extensively studied, with various approaches being developed to optimize yield and purity. One common method involves the reaction of azetidine derivatives with pyrazole precursors under specific reaction conditions. This method allows for the efficient synthesis of the compound, which is crucial for its application in drug development.
In conclusion, 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique structure and chemical properties make it a valuable candidate for the development of new drugs targeting various diseases. Ongoing research into its biological activity, synthetic methods, and therapeutic potential is expected to further enhance its relevance in the field of medicinal chemistry.
For more information on the latest research and developments related to 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole, please refer to the following sources: Journal of Medicinal Chemistry, Drug Discovery Today, Cancer Research, MedChemComm, and Antimicrobial Agents and Chemotherapy.
By understanding the properties and potential applications of 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole, researchers can continue to explore new avenues in drug development, ultimately leading to the creation of more effective and targeted therapies for a wide range of diseases.
Stay updated on the latest advancements in medicinal chemistry and drug discovery by following reputable scientific journals and research institutions. The field of pharmaceutical research is constantly evolving, and staying informed is essential for making progress in the development of new and innovative therapies.
Thank you for reading this overview of 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole. We hope this information has provided valuable insights into its potential applications and significance in the field of medicinal chemistry. For further details, please consult the referenced scientific publications and research institutions.
Remember to always consult with a qualified healthcare professional before starting any new treatment or medication. The information provided here is for educational purposes only and should not be used as a substitute for professional medical advice.
Continue to explore the exciting world of medicinal chemistry and stay informed about the latest developments in drug discovery. The future of pharmaceutical research is full of possibilities, and your curiosity and dedication can contribute to making a positive impact on global health.
Thank you for your interest in the field of medicinal chemistry and the potential of 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole. We wish you continued success in your research and endeavors in the field of pharmaceutical science.
Stay curious, stay informed, and continue to explore the fascinating world of medicinal chemistry. Your contributions can help shape the future of drug discovery and improve the lives of people around the world.
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